2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol
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Overview
Description
2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol is a complex organic compound that features a unique structure combining a quinoline core with a dithiolo ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the dithiolo ring through a series of cyclization reactions. The ethoxy group is then added via an etherification reaction. The final step involves the formation of the imine linkage with the phenol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, amines, and N-oxide compounds .
Scientific Research Applications
2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide
- **2-[(Z)-(7-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]phenol
Uniqueness
2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple kinases with high specificity makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C20H20N2O2S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenol |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-24-12-9-10-14-13(11-12)17-18(20(2,3)22-14)25-26-19(17)21-15-7-5-6-8-16(15)23/h5-11,22-23H,4H2,1-3H3 |
InChI Key |
MIVDGOXSFZBLOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC=C4O)SS3)(C)C |
Origin of Product |
United States |
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